N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that exhibits unique properties and potential applications in various scientific fields. This compound belongs to the class of benzothiadiazoles, which are known for their diverse biological activities and utility in materials science.
The compound can be sourced from chemical suppliers and is referenced in several chemical databases, including PubChem and DrugBank. It is often used in research settings due to its interesting electronic properties and structural characteristics.
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are employed to monitor the progress of reactions and characterize the final product.
The molecular structure of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide features a benzothiadiazole ring system fused with a carboxamide group.
CN(C)C1=CC=C(C=C1)C1=[N+](C)C2=CC=C(O)C=C2S1
InChI=1S/C17H18N4O2S/c1-21(2)13-6-3-11(4-7-13)16(22)10-18-17(23)12-5-8-14-15(9-12)20-24-19-14/h3-9,16,22H,10H2,1-2H3,(H,18,23)
The compound may engage in various chemical reactions typical of benzothiadiazoles:
Reactions are typically conducted under inert atmospheres to prevent oxidation or degradation. Reaction products are analyzed using spectroscopic methods for confirmation.
The mechanism of action for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves an intramolecular charge transfer mechanism. Upon light absorption:
This mechanism is crucial for applications in photocatalysis and organic photovoltaics.
The compound is expected to have specific physical properties:
Key chemical properties include:
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: